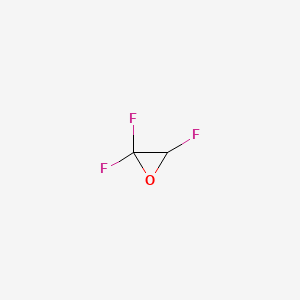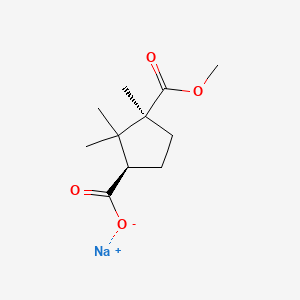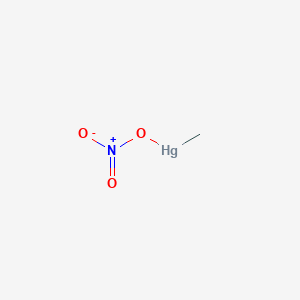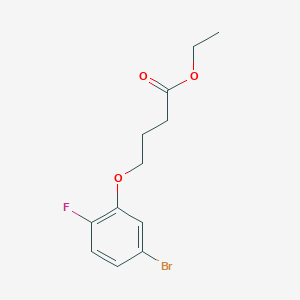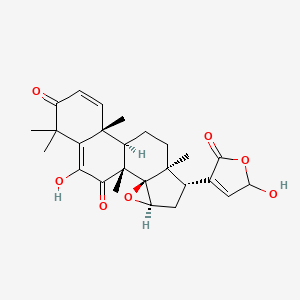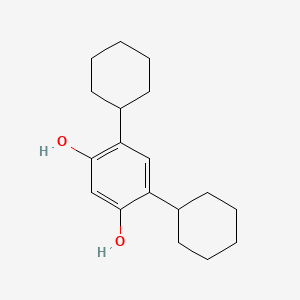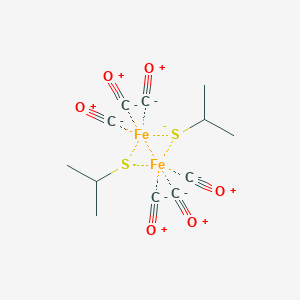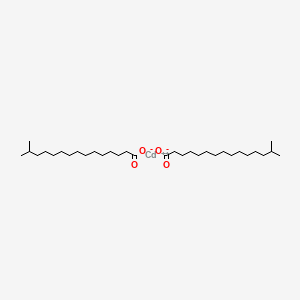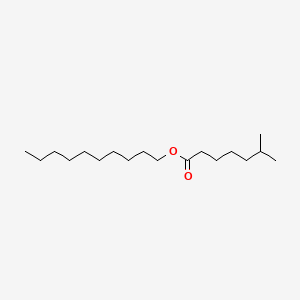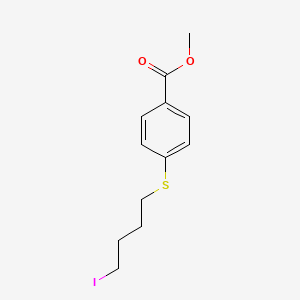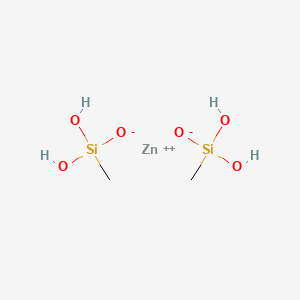
zinc;dihydroxy-methyl-oxidosilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of zinc;dihydroxy-methyl-oxidosilane typically involves the reaction of zinc salts with silanetriols under controlled conditions. One common method is the reaction of zinc acetate with methylsilanetriol in an aqueous medium. The reaction is carried out at room temperature, and the product is isolated by filtration and drying.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar methods as in laboratory synthesis but optimized for higher yields and purity. Techniques such as solvent extraction, crystallization, and drying under reduced pressure are employed to obtain the final product.
化学反应分析
Types of Reactions
Zinc;dihydroxy-methyl-oxidosilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form zinc oxide and other silicate compounds.
Reduction: It can be reduced under specific conditions to yield elemental zinc and silane derivatives.
Substitution: The hydroxyl groups in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, oxygen, and other peroxides.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Halogenating agents, alkylating agents.
Major Products Formed
Oxidation: Zinc oxide, silicates.
Reduction: Elemental zinc, silane derivatives.
Substitution: Various substituted silanes and zinc complexes.
科学研究应用
Zinc;dihydroxy-methyl-oxidosilane has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other zinc and silicon-containing compounds.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of advanced materials, coatings, and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of zinc;dihydroxy-methyl-oxidosilane involves its interaction with biological molecules and cellular structures. The compound can release zinc ions, which play a crucial role in various biochemical processes. Zinc ions can act as cofactors for enzymes, stabilize protein structures, and participate in signal transduction pathways. The silane component can interact with cell membranes and other biological structures, enhancing the compound’s overall activity.
相似化合物的比较
Similar Compounds
Zinc oxide: A widely used compound with similar zinc content but different chemical properties.
Methylsilanetriol: A silane compound with similar silane content but without zinc.
Zinc acetate: Another zinc-containing compound used in various applications.
Uniqueness
Zinc;dihydroxy-methyl-oxidosilane is unique due to its combination of zinc and silane components, which confer distinct chemical and biological properties. This combination allows for versatile applications in different fields, making it a valuable compound for research and industrial use.
属性
CAS 编号 |
84963-02-0 |
|---|---|
分子式 |
C2H10O6Si2Zn |
分子量 |
251.6 g/mol |
IUPAC 名称 |
zinc;dihydroxy-methyl-oxidosilane |
InChI |
InChI=1S/2CH5O3Si.Zn/c2*1-5(2,3)4;/h2*2-3H,1H3;/q2*-1;+2 |
InChI 键 |
FIUWSTUZNFSFKC-UHFFFAOYSA-N |
规范 SMILES |
C[Si](O)(O)[O-].C[Si](O)(O)[O-].[Zn+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


